2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol
Description
Properties
IUPAC Name |
2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-13(2)15(5-4-14(12)21-3)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,18H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDHNJVASCOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
The target molecule comprises three structural components:
- Piperazine ring : A six-membered diamine heterocycle enabling nucleophilic substitution at nitrogen centers.
- 4-Methoxy-2,3-dimethylbenzenesulfonyl group : A sterically hindered aromatic sulfonamide requiring regioselective coupling.
- Ethanol side chain : Introduced via alkylation or epoxide ring-opening.
Key challenges include:
- Regioselective monosubstitution of piperazine to avoid disulfonylation.
- Steric hindrance from the 2,3-dimethyl groups during sulfonylation.
- Stability of intermediates under acidic/basic hydrolysis conditions.
Synthetic Routes and Methodologies
Sulfonylation of Piperazine Derivatives
The most common approach involves sulfonylation of piperazine or its monosubstituted derivatives with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride (Fig. 1).
Direct Sulfonylation of Piperazine
Piperazine reacts with 1 equivalent of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or NaOH). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride.
Reaction Conditions :
- Solvent : DCM, THF, or ethyl acetate.
- Base : Triethylamine (2 equiv.) to neutralize HCl byproduct.
- Temperature : 0–25°C, 4–12 hours.
- Yield : 50–70% (due to competing disubstitution).
Optimization Strategies :
- Slow addition of sulfonyl chloride to minimize disubstitution.
- Use of bulky bases (e.g., diisopropylethylamine) to enhance monosubstitution.
Protection-Deprotection Strategy
To improve regioselectivity, one nitrogen of piperazine is protected (e.g., Boc or benzyl groups) before sulfonylation:
- Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.
- Sulfonylation : React with sulfonyl chloride under standard conditions.
- Deprotection : Remove Boc group via trifluoroacetic acid (TFA) in DCM.
Advantages :
Introduction of the Ethanol Side Chain
The ethanol moiety is introduced via alkylation or epoxide ring-opening at the remaining piperazine nitrogen.
Alkylation with 2-Chloroethanol
The sulfonylated piperazine reacts with 2-chloroethanol in the presence of a base (e.g., K₂CO₃ or NaH):
Reaction Conditions :
Mechanism :
Nucleophilic substitution (SN2) at the chloroethyl group, forming the ethanol side chain.
Epoxide Ring-Opening with Ethylene Oxide
Ethylene oxide reacts with the secondary amine under mild acidic or basic conditions:
Reaction Conditions :
- Solvent : Methanol or ethanol.
- Catalyst : Trace HCl or NaOH.
- Temperature : 25–40°C, 12–48 hours.
- Yield : 70–85%.
Advantages :
One-Pot Synthesis
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from methanol or ethanol, exploiting solubility differences between the product and unreacted starting materials.
Typical Procedure :
- Dissolve crude product in hot methanol.
- Cool to 4°C for 12 hours.
- Filter and wash with cold methanol.
Analytical Data
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonylation | 50–70 | 85–90 | Simplicity | Disubstitution byproducts |
| Protection-Deprotection | 80–90 | >95 | High regioselectivity | Additional steps |
| Epoxide Ring-Opening | 70–85 | 90–95 | Mild conditions | Longer reaction time |
| One-Pot Synthesis | 65–78 | 88–92 | Time-efficient | Optimized stoichiometry needed |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl group may play a key role in binding to these targets, while the piperazine ring and methoxy-dimethylphenyl moiety contribute to the overall activity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylsulfonyl Piperazine Ethanol Derivatives
The following analogs share the piperazine-ethanol scaffold but differ in substituents on the phenyl ring, sulfonyl group, or side chains:
Key Observations:
- Electronic Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, Br) in analogs, which may alter binding affinity to targets like serotonin or dopamine receptors .
- Pharmacokinetics : Sulfonyl groups generally enhance metabolic stability, as seen in Quetiapine Sulfone, suggesting the target compound may exhibit favorable pharmacokinetic profiles .
Piperazine Derivatives with Varied Side Chains
Compounds with modified ethanol side chains or additional functional groups:
Key Observations:
- Side Chain Modifications: Ethodroxizine’s extended ethoxy chain improves solubility and duration of action, whereas the target compound’s shorter ethanol group may favor rapid clearance .
Notes
- Contradictions : While Quetiapine Sulfone () is clinically used, other analogs lack efficacy data, highlighting the unpredictability of structure-activity relationships in this class.
Biological Activity
2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a piperazine ring, a sulfonyl group, and a methoxy-dimethylphenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
- CAS Number : 794548-63-3
- IUPAC Name : 2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity to target proteins, while the piperazine moiety contributes to the compound's pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Studies
-
Anticancer Research :
- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection Study :
- Research on neurodegenerative disease models indicated that the compound could mitigate neuronal damage by enhancing endogenous antioxidant defenses.
Q & A
Basic: What are the recommended synthetic routes for 2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, and how do reaction conditions influence product yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or sulfonylation. Key steps include:
- Sulfonylation: Reacting piperazine derivatives with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under alkaline conditions (e.g., NaH in DMF at 0–5°C) .
- Ethanol Moiety Addition: Introducing the hydroxyethyl group via alkylation using ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K₂CO₃ in acetonitrile) .
Critical Parameters: - Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonation).
- Solvent polarity (DMF vs. acetonitrile) affects reaction rates and purity. Yields typically range from 65% to 85% under optimized conditions .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and sulfonyl group (δ 7.2–7.8 ppm for aromatic protons) .
- HRMS: Verify molecular weight (C₁₅H₂₃N₂O₄S; exact mass 339.14 g/mol) .
- HPLC Purity: Ensure ≥95% purity using a C18 column with a methanol/water gradient .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., replacing methoxy with nitro or chloro groups) to assess receptor affinity changes .
- Functional Assays: Test derivatives for acetylcholinesterase (AChE) inhibition (IC₅₀ values) and compare with parent compound using Ellman’s method .
- Key Finding: Methylsulfonyl analogs show enhanced solubility (logP reduction by ~0.5 units) and 2-fold higher AChE inhibition compared to methoxy derivatives .
Advanced: How should researchers address contradictions in reported bioactivity data across similar compounds?
Methodological Answer:
- Standardize Assays: Use consistent enzyme concentrations (e.g., 0.1 U/mL for AChE) and substrate (acetylthiocholine iodide) to minimize variability .
- Control for Solubility: Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation artifacts in cell-based assays .
- Case Example: Discrepancies in antibacterial activity (% inhibition vs. MIC values) may arise from differences in bacterial strain sensitivity (e.g., S. aureus vs. E. coli) .
Advanced: What strategies improve this compound’s aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the ethanol moiety, which hydrolyze in physiological conditions .
- Co-Solvent Systems: Use PEG-400/water (20:80 v/v) to achieve >2 mg/mL solubility without precipitation .
- Structural Modifications: Replace the 4-methoxy group with a hydroxyl group, reducing logP by 0.7 and increasing solubility 3-fold .
Advanced: How does this compound interact with enzymes like AChE at the molecular level?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions; the sulfonyl group forms hydrogen bonds with Tyr337 in AChE’s catalytic triad .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Kᵢ = 1.2 µM) .
- Validation: Compare with donepezil (reference inhibitor) to benchmark potency .
Advanced: What reaction mechanisms govern its stability under acidic or oxidative conditions?
Methodological Answer:
- Acidic Hydrolysis: The sulfonamide bond cleaves at pH <2, forming 4-methoxy-2,3-dimethylbenzenesulfonic acid and piperazine-ethanol fragments (confirmed by LC-MS) .
- Oxidative Stability: Under H₂O₂ exposure, the ethanol moiety oxidizes to acetaldehyde (detected via FTIR at 1720 cm⁻¹ for C=O stretch) .
Mitigation: Store at pH 6–8 in inert atmospheres to prevent degradation .
Advanced: How is stability assessed during long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose to 40°C/75% RH for 6 months; monitor degradation products via HPLC (e.g., ≤5% impurity threshold) .
- Light Sensitivity: UV irradiation (300–400 nm) induces <3% decomposition after 48 hours, indicating photostability in amber glass .
Advanced: What preclinical toxicity assessments are critical before in vivo trials?
Methodological Answer:
- Acute Toxicity: Administer 50–200 mg/kg doses in rodents; observe for CNS depression (OECD 423 guidelines) .
- Genotoxicity: Perform Ames test (TA98 strain) to rule out mutagenicity; no revertant colonies observed at 1 mg/plate .
- Hemolytic Activity: <5% hemolysis at 100 µM confirms blood compatibility .
Advanced: How are analytical methods validated for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation:
- Linearity: 1–100 ng/mL in plasma (R² >0.99) .
- Recovery: ≥85% via protein precipitation with acetonitrile .
- LOQ: 0.5 ng/mL with S/N ≥10 .
- Cross-Validation: Compare with UV-HPLC (λ = 254 nm) to ensure method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
